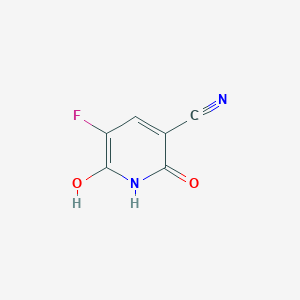

3-Cyano-2,6-dihydroxy-5-fluoropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"3-Cyano-2,6-dihydroxy-5-fluoropyridine" is a compound that belongs to the cyano-dihydroxypyridine family, characterized by the presence of a cyano group (−C≡N) and a fluorine atom attached to a pyridine ring, which is a basic aromatic ring structure with two hydroxyl groups. Compounds within this family have been studied for their chemical reactivity, potential biological activity, and use in various chemical syntheses.

Synthesis Analysis

The synthesis of related cyano-dihydroxypyridine derivatives often involves nucleophilic substitution reactions or multi-component reactions that allow for the introduction of cyano, hydroxyl, and fluorine functionalities into the pyridine ring. For instance, the synthesis of 3-cyano-2-fluoropyridines can be achieved from readily available precursors via nucleophilic substitution with KF or Bu₄NF in polar aprotic solvents (Shestopalov et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

3-Cyano-2,6-dihydroxy-5-fluoropyridine serves as a precursor in the synthesis of complex molecules. For example, an improved process for preparing pyridine 2,6-dichloro-5-fluoro-3-carboxylic acid utilizes 3-cyano-2,6-dihydroxy-5-fluoropyridine. This process involves conversion to 2,6-dichloro-3-cyano-5-fluoropyridine, followed by acid hydrolysis, demonstrating its utility in organic synthesis and chemical transformations (L. Fang, 2008).

Material Science Applications

In material science, derivatives of 3-cyano-2,6-dihydroxy-5-fluoropyridine, like 2,4,6-triazidopyridines, have been synthesized to study their structural and photophysical properties. These compounds are of interest for their potential applications in developing new materials with specific optical properties. Comparative structural analysis of these derivatives provides insight into the influence of substituents on molecular geometry and reactivity, which is crucial for designing materials with desired functionalities (С. В. Чапышев et al., 2014).

Pharmaceutical Research

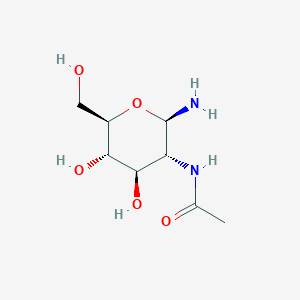

In pharmaceutical research, the compound has been implicated in the synthesis of nucleoside analogues, demonstrating its role in the development of therapeutic agents. For instance, a nucleoside analogue incorporating 3-cyano-2,6-dihydroxy-5-fluoropyridine showed potential for medical applications due to its structural and functional mimicry of natural nucleosides. Such analogues are crucial for the development of drugs targeting genetic material or enzymes involved in nucleic acid metabolism (Zhenhua Sun et al., 2006).

Advanced Synthesis Techniques

The compound also plays a role in advanced synthesis techniques, such as the decarboxylative Blaise reaction, showcasing its versatility in synthetic chemistry. This application underscores the compound's utility in facilitating complex chemical reactions that can streamline the synthesis of valuable chemical entities (Jae Hoon Lee et al., 2007).

Safety And Hazards

When handling “3-Cyano-2,6-dihydroxy-5-fluoropyridine”, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray. Use only outdoors or in a well-ventilated area. Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. Wear protective gloves and eye/face protection .

Propiedades

IUPAC Name |

5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O2/c7-4-1-3(2-8)5(10)9-6(4)11/h1H,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNUZZLUDDUXPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1F)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356148 |

Source

|

| Record name | 5-Fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-2,6-dihydroxy-5-fluoropyridine | |

CAS RN |

113237-18-6 |

Source

|

| Record name | 5-Fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine](/img/structure/B56615.png)

![1-[(3S,8R,9S,10R,13S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56616.png)

![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)